molecular formula C27H32O9 B13065054 Isovaleroyloxokadsuranol

Isovaleroyloxokadsuranol

Cat. No.: B13065054
M. Wt: 500.5 g/mol
InChI Key: NLKPUZXCJQUGOU-NUYPUXRKSA-N
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Description

Isovaleroyl oxokadsuranol is a lignan compound isolated from the plant Kadsura longipedunculata . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. Isovaleroyl oxokadsuranol has garnered attention due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovaleroyl oxokadsuranol is typically isolated from the plant Kadsura longipedunculata . The extraction process involves the use of organic solvents to separate the lignan from the plant material. The compound is then purified using chromatographic techniques.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of isovaleroyl oxokadsuranol. Most of the available data pertains to laboratory-scale extraction and purification methods.

Chemical Reactions Analysis

Types of Reactions: Isovaleroyl oxokadsuranol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Isovaleroyl oxokadsuranol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isovaleroyl oxokadsuranol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Isovaleroyl oxokadsuranol is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:

    Schisandrin: Another lignan from the same plant family with hepatoprotective and antioxidant properties.

    Gomisin: A lignan with similar biological activities, including anti-inflammatory and hepatoprotective effects.

    Deoxyschizandrin: Known for its antioxidant and anti-inflammatory properties.

In comparison, isovaleroyl oxokadsuranol stands out due to its specific molecular structure and the unique combination of biological activities it exhibits.

Biological Activity

Isovaleroyloxokadsuranol, a compound derived from the genus Kadsura, exhibits a range of biological activities that have garnered attention in recent research. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Composition and Structure

This compound is classified as a dibenzocyclooctadiene lignan, characterized by its unique structural features that contribute to its bioactivity. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study highlighted the compound's ability to scavenge reactive oxygen species (ROS), contributing to its protective effects against cellular damage.

CompoundIC50 (µg/mL)
This compound40.52
Reference Antioxidants30.00

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This mechanism is vital for conditions associated with chronic inflammation.

CytokineInhibition (%) at 10 µg/mL
TNF-α75
IL-665

3. Enzyme Inhibition

The compound exhibits inhibitory effects against key enzymes involved in metabolic disorders:

  • Acetylcholinesterase (AChE) : IC50 = 96.39 µg/mL
  • Butyrylcholinesterase (BChE) : IC50 = 243.35 µg/mL
  • α-Amylase : IC50 = 40.52 µg/mL

These activities suggest potential applications in treating neurodegenerative diseases and diabetes.

This compound's biological activities are primarily attributed to its ability to modulate enzyme activity and reduce oxidative stress. The compound interacts with specific molecular targets, leading to downstream effects that promote cell survival and reduce inflammation.

Case Study: Neuroprotective Effects

In a recent study, this compound was tested for its neuroprotective effects on neuronal cell lines exposed to oxidative stress. The results indicated a significant increase in cell viability compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Properties

Molecular Formula

C27H32O9

Molecular Weight

500.5 g/mol

IUPAC Name

[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbutanoate

InChI

InChI=1S/C27H32O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h8-9,12-14,20-21,28H,7,10-11H2,1-6H3/t12?,13-,14+,20+,21+,27-/m0/s1

InChI Key

NLKPUZXCJQUGOU-NUYPUXRKSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@@H]([C@@H]([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C

Canonical SMILES

CCC(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C

Origin of Product

United States

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